![molecular formula C10H8N4O2S B3056724 Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- CAS No. 73768-44-2](/img/structure/B3056724.png)
Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)-
Overview
Description
Scientific Research Applications
- Kinase Inhibitors : The compound has shown activity against specific kinases, such as ribosomal S6 kinase p70S6Kβ (S6K2) . Further studies aim to optimize its selectivity and efficacy.
- Schiff Base Ligands : Schiff bases, including this compound, play a crucial role in coordination chemistry. They can stabilize various metal ions in different oxidation states. Researchers have synthesized metal complexes (e.g., Cu(II) and Zn(II)) using this ligand .
- Antioxidant Activity : The compound’s free radical scavenging activity has been evaluated using assays like DPPH and ABTS. Comparisons with standard antioxidants (e.g., BHA) provide insights into its potential as an antioxidant .
- Enzyme Inhibition : In vitro studies have demonstrated inhibitory effects on α-glucosidase, suggesting possible applications in managing diabetes .
Medicinal Chemistry and Drug Development
Coordination Chemistry and Metal Complexes
Biological Studies
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of “4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine” is currently unknown due to the lack of specific studies on this compound . Pyrimidine derivatives have been shown to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Pyrimidine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
properties
IUPAC Name |
4-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c1-7-4-6-12-10(13-7)17-9-8(14(15)16)3-2-5-11-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBFIZQNLPGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224121 | |
Record name | Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
CAS RN |
73768-44-2 | |
Record name | Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073768442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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